molecular formula C18H18FN5O4 B14091502 3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one

3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B14091502
M. Wt: 387.4 g/mol
InChI Key: WUARUEREUDHISW-UHFFFAOYSA-N
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Description

3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring fused with a piperazine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18FN5O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[2-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H18FN5O4/c1-11-15(19)16(26)21-17(20-11)23-8-6-22(7-9-23)14(25)10-24-12-4-2-3-5-13(12)28-18(24)27/h2-5H,6-10H2,1H3,(H,20,21,26)

InChI Key

WUARUEREUDHISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)F

Origin of Product

United States

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